7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine
Description
7-(p-Tolyl)-5H-pyrrolo[2,3-b]pyrazin-2-amine is a pyrrolopyrazine derivative featuring a para-tolyl substituent at position 7 and an amine group at position 2. The pyrrolo[2,3-b]pyrazine core is a bicyclic heteroaromatic system with nitrogen atoms at positions 1, 4, and 7, making it a versatile scaffold for medicinal chemistry and optoelectronic applications .
Properties
Molecular Formula |
C13H12N4 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
7-(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazin-2-amine |
InChI |
InChI=1S/C13H12N4/c1-8-2-4-9(5-3-8)10-6-15-13-12(10)17-11(14)7-16-13/h2-7H,1H3,(H2,14,17)(H,15,16) |
InChI Key |
TUVAXDMGBNRXET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC3=NC=C(N=C23)N |
Origin of Product |
United States |
Preparation Methods
Regioselective Amination and Coupling Reactions
- The synthesis often begins with pyrrolo[2,3-b]pyrazine derivatives bearing halogen substituents that enable selective cross-coupling reactions.
- Amination reactions under metal-free microwave irradiation conditions have been shown to produce 3-amino-pyrrolopyrazines exclusively, indicating the importance of reaction conditions to control regioselectivity.
- Pd-catalyzed Sonogashira coupling of halogenated intermediates with terminal alkynes followed by intramolecular cyclization mediated by potassium tert-butoxide (t-BuOK) is a key step to form the fused pyrrolo-pyrazine core with desired substitution patterns.
Buchwald-Hartwig Coupling and N-Methylation
- Buchwald coupling using Pd(OAc)2 and xantphos ligand with t-butyl carbamate as the coupling partner allows selective amination at the 2-bromo position of pyrrolo[2,3-b]pyrazine intermediates, yielding N-Boc protected derivatives.
- Subsequent N-methylation and Boc deprotection with trifluoroacetic acid (TFA) afford 2-N-methylamine derivatives, which are crucial intermediates for further functionalization.
Tosylation and Carbamate Formation
- Tosylation of the pyrrolo[2,3-b]pyrazine amine intermediates is performed by reaction with para-toluenesulfonyl chloride (tosyl chloride) in toluene with acid binding agents, followed by washing and drying steps.
- The preparation of (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl) t-butyl carbamate involves multi-step reactions starting from pyrazine-2,5-diamines and ethyl alcohol under nitrogen, followed by cyclization, tosylation, diazotization, halogenation, and finally carbamate formation with t-butyl carbamate in pyridine.
Detailed Stepwise Preparation Method (Based on Patent CN110156791A)
| Step | Reagents/Conditions | Description | Product/Intermediate |
|---|---|---|---|
| 1 | Pyrazine-2,5-diamines + Ethyl alcohol, DMF, N2 atmosphere, 50–60°C, 3–5 h | Initial reaction to form compound 1 | Compound 1 |
| 2 | Compound 1, concentrated H2SO4, 90–120°C, 2–4 h, water removal | Cyclization to form compound 2 | Compound 2 |
| 3 | Compound 2, toluene, catalyst, acid binding agent, slow addition of p-toluenesulfonyl chloride, 90–120 min reaction | Tosylation to form compound 3 | Compound 3 (tosyl derivative) |
| 4 | Compound 3, 50% H2SO4 solution with sodium nitrite, 80–90°C, 1.5–2.5 h | Diazotization to form compound 4 | Compound 4 |
| 5 | Compound 4 + hydrogen halides (molar ratio 1:1.6–2) | Halogenation to form compound 5 | Compound 5 |
| 6 | Compound 5 dissolved in pyridine, slow addition of t-butyl carbamate, 50–70°C, 1–2 h | Carbamate formation to yield (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl) t-butyl carbamate | Target carbamate intermediate |
This multi-step process addresses prior issues of low yield and long reaction times by optimizing molar ratios and reaction conditions.
Reaction Yields and Selectivity
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the structure and purity of intermediates and the final compound.
- Liquid Chromatography-Mass Spectrometry (LC/MS) analysis is used to monitor regioselectivity in amination reactions, distinguishing between 2- and 3-substituted products.
- Reaction monitoring under microwave irradiation conditions has been used to enhance regioselectivity and reduce reaction times.
Summary Table of Key Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Metal-free microwave amination | Amines, microwave irradiation | Solvent-free or THF, 60–65°C, 50–70 min | High regioselectivity for 3-amino derivatives | Complex mixtures in some cases, solvent effects |
| Pd-catalyzed Sonogashira coupling | Pd(PPh3)2Cl2, terminal alkynes | Room temp to 60°C, inert atmosphere | High yields, good regioselectivity | Requires expensive catalysts |
| Buchwald-Hartwig coupling | Pd(OAc)2, xantphos, t-butyl carbamate | Standard Buchwald conditions | Selective N-Boc protection | Multi-step with deprotection needed |
| Tosylation and carbamate formation | p-Toluenesulfonyl chloride, pyridine, t-butyl carbamate | 50–120°C, several hours | Produces stable intermediates for further modification | Multiple purification steps |
| Diazotization and halogenation | Sodium nitrite, H2SO4, hydrogen halides | 80–120°C | Enables halogen substitution | Requires careful control of conditions |
Research Findings and Practical Considerations
- Microwave-assisted metal-free amination enhances regioselectivity and reduces reaction times compared to conventional heating.
- The choice of solvent critically affects product distribution; neat conditions favor exclusive formation of 3-N-methylamine derivatives, while THF leads to complex mixtures.
- The use of Pd-catalyzed cross-coupling reactions (Sonogashira and Buchwald) is essential for introducing alkynyl and amine substituents with high regioselectivity and yield.
- Multi-step synthesis involving tosylation, diazotization, and carbamate formation requires precise stoichiometric control and temperature regulation to optimize yields and purity.
- Industrial scale-up benefits from continuous flow and automated reactor systems, ensuring reproducibility and scalability of these steps.
By integrating these methods, researchers can efficiently synthesize 7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine with high regioselectivity and yield, enabling further exploration of its biological and material applications.
Chemical Reactions Analysis
Regioselectivity
Variations in reaction conditions can lead to different regioisomers being produced. The regioselectivity observed in these reactions is crucial for obtaining desired derivatives with specific biological activities.
Analogs and Related Compounds
Other pyrrolopyrazine derivatives and their synthesis methods are also relevant. For example, 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines have been synthesized using Suzuki-Miyaura cross-coupling at C-2 on a 2-iodo-4-chloropyrrolopyridine intermediate, followed by Buchwald-Hartwig amination with a secondary amine at C-4 .
Similarly, heteroannulated indolopyrazines have been synthesized through domino N–H reactions of 5-(2-bromophenyl)- oxadiazolo[3,4-b]pyrazine with aniline .
Dipyrrolopyrazine (DPP) Derivatives
Efficient routes for synthesizing new 2- and 3-amine functionalized pyrrolopyrazines, which serve as advanced precursors to a variety of new DPP derivatives, have been developed. These routes utilize key, regioselective 2- and 3-C–N functionalization reactions of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines .
Under microwave (MW) conditions, THF as the solvent facilitates C–N bond formation. Under solvent-free conditions, N-Me derivatives react to produce exclusively the 3-N-methylamine products. The 5-N-methylamine derivatives are then used to prepare the 1,7-dihydrodipyrrolo[2,3-b;3′2′-e]pyrazines .
Examples of Chemical Reactions Involving Pyrrolopyrazines
-
Sonogashira cross-coupling: Used to convert pyrrolopyrazine scaffolds to 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazines derivatives .
-
Buchwald coupling conditions: Reactions take place exclusively at the 2-bromo positions using Pd(OAc)2 with xantphos as the ligand and t-butyl carbamate as the coupling partner .
-
Cyclization reactions: Use of trifluoroacetic acid or hydrochloric acid in ethanol to transform amino derivatives into indolopyrazines .
Cytotoxic Activity of Related Compounds
Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates can be cyclized to afford 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones. These compounds have been evaluated for in vitro cytotoxic activities against human cancer cell lines. A 3-nitrophenyl derivative showed the best antiproliferative activity .
Scientific Research Applications
7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine exhibits significant biological activities that make it a candidate for therapeutic applications:
- Kinase Inhibition : It has been identified as an inhibitor of several kinases, including Akt and S6K. These kinases are crucial in cancer cell proliferation and survival. Inhibiting their activity can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Antitumor Properties : The compound has shown promise as an anti-tumor agent in preclinical studies. Its ability to target multiple signaling pathways involved in cancer progression suggests potential utility in treating various cancer types .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Models : In vitro studies using breast cancer cell lines demonstrated that this compound effectively inhibited cell proliferation by inducing apoptosis through the Akt signaling pathway .
- Glioma Treatment : Research indicated that the compound could suppress glioma cell growth by targeting key survival pathways mediated by Rsk and S6K kinases, suggesting its potential as a therapeutic agent for brain tumors .
Mechanism of Action
The mechanism of action of 7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Variations :
- Position 7 Substituents: 7-(Thiophen-2-yl): Found in compounds like N,5-dimethyl-6-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazin-2-amine (). Thiophene introduces π-conjugation, beneficial for optoelectronic materials (e.g., charge transport in organic semiconductors) . 7-(4-Methoxyphenyl): In 7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine (), the methoxy group enhances solubility and modulates kinase inhibition (e.g., Mer/Axl tyrosine kinases) .
- Position 2 Modifications :
- 2-Amine : Common across analogs (e.g., ). Critical for hydrogen bonding with biological targets, such as ATP-binding pockets in kinases .
- 2-Chloro : In 3-chloro-N,5-dimethyl-5H-pyrrolo[2,3-b]pyrazin-2-amine (), chlorine serves as a leaving group for further functionalization via cross-coupling reactions .
Challenges :
- Limited solubility of hydrophobic analogs may require formulation adjustments (e.g., PEGylation or prodrug strategies).
- SAR studies are needed to quantify the impact of para-tolyl versus other aryl groups on target binding.
Biological Activity
7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine is a compound of interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research findings.
Synthesis
The synthesis of this compound involves regioselective reactions that yield various derivatives. A notable method includes Pd(PPh₃)₂Cl₂-catalyzed reactions, which facilitate the formation of pyrrolopyrazine derivatives through C–N bond formation. The synthetic routes are critical for developing compounds with enhanced biological activity and specificity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrolopyrazine derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens. For instance, derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects . Furthermore, these compounds showed substantial antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin in inhibiting biofilm formation.
Antitumor Activity
The compound has also been investigated for its antitumor properties. Research indicates that pyrrolopyrazine derivatives can selectively inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, certain derivatives demonstrated potent inhibition of folate receptor-expressing tumor cells and effectively depleted ATP pools in cancer cells .
The biological mechanisms underlying the activity of this compound involve inhibition of essential enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC₅₀ values for these activities ranged from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . These findings suggest that the compound could serve as a lead structure for developing new therapeutics targeting bacterial infections and cancer.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several pyrrolopyrazine derivatives against common pathogens. The results indicated that modifications to the p-tolyl group significantly influenced antimicrobial potency. The most active derivative exhibited a MIC comparable to leading antibiotics but with lower cytotoxicity, highlighting its potential as a safer alternative .
Case Study 2: Antitumor Activity in Vivo
In vivo studies using SCID mice with IGROV1 tumors demonstrated that the compound significantly inhibited tumor growth compared to control groups. The mechanism was attributed to selective uptake via folate transporters and subsequent inhibition of key metabolic pathways .
Data Summary
| Property | Value |
|---|---|
| MIC (Staphylococcus aureus) | 0.22 - 0.25 μg/mL |
| IC₅₀ (DNA gyrase) | 12.27 - 31.64 μM |
| IC₅₀ (DHFR) | 0.52 - 2.67 μM |
| Tumor Growth Inhibition | Significant in vivo efficacy |
Q & A
Q. What are the common synthetic routes for 7-(p-Tolyl)-5H-pyrrolo[2,3-b]pyrazin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) or Suzuki-Miyaura cross-coupling. For example, a palladium-catalyzed coupling of 5-bromo-pyrrolopyrazine derivatives with p-tolylboronic acid achieves regioselective arylation . Optimizing catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) enhances yield (51% in one protocol) . Solvent choice (e.g., 2-methyltetrahydrofuran) and temperature (100°C for 3 hours) are critical to suppress side reactions. Post-synthesis purification via chromatography (hexane/acetone gradient) is recommended .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm regiochemistry (e.g., aromatic proton shifts at δ 7.2–7.4 ppm for the p-tolyl group) and HRMS for molecular weight validation. Purity is assessed via HPLC (C18 column, methanol/water mobile phase). Crystallography (if single crystals are obtained) resolves stereochemical ambiguities, as demonstrated for related pyrrolopyrazine derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrrolopyrazine derivatives?
- Methodological Answer : Discrepancies in biological data (e.g., IC₅₀ values) often arise from assay conditions (e.g., cell line variability) or impurity profiles. For example, antitubulin activity in sea urchin embryo assays may not correlate with cytotoxicity in human cancer cells due to metabolic differences . To address this:
Q. How can computational methods optimize the design of pyrrolopyrazine-based kinase inhibitors?
- Methodological Answer : Docking studies (AutoDock Vina) identify key interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge regions). MD simulations (AMBER) assess binding stability over 100 ns trajectories. For example, substituting the p-tolyl group with electron-withdrawing groups (e.g., Cl) improves affinity for JAK2 by 3-fold . QSAR models prioritize substituents based on steric/electronic parameters (e.g., Hammett constants) .
Q. What experimental approaches validate the role of the p-tolyl group in modulating solubility and bioavailability?
- Methodological Answer :
- LogP measurement (shake-flask method) quantifies lipophilicity. The p-tolyl group increases LogP by ~1.5 units compared to unsubstituted analogs, reducing aqueous solubility but enhancing membrane permeability .
- Salt formation (e.g., HCl salt) or co-crystallization with cyclodextrins improves solubility without altering activity .
- Pharmacokinetic profiling in rodents (IV/PO dosing) correlates structural modifications with AUC and Cₘₐₓ .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize ligand-catalyst compatibility (e.g., XPhos for Suzuki couplings) to minimize byproducts.
- Biological Validation : Use orthogonal assays (e.g., SPR for binding affinity, cell viability for efficacy) to confirm mechanisms.
- Data Reproducibility : Report detailed protocols for reaction conditions and biological models to enable cross-study comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
